prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate
Description
Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate is an organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-2-9-23-17(21)15(11-12-6-5-10-22-12)19-16(20)13-7-3-4-8-14(13)18/h2-8,10-11H,1,9H2,(H,19,20)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPDPAJQKVRLHX-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the 2-bromobenzoyl chloride, which is then reacted with an amine to form the corresponding amide. This amide is subsequently subjected to a Knoevenagel condensation with furan-2-carbaldehyde and prop-2-enyl acetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bonds and carbonyl groups can be reduced under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated double bonds and carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-phenylprop-2-enoate
- Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate
Uniqueness
Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
